

An In-depth Technical Guide to 6-(Trifluoromethyl)quinoline-2-carboxylic acid

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Compound of Interest

Compound Name: 6-(trifluoromethyl)quinoline-2-carboxylic Acid

Cat. No.: B1588873

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CAS Number: 849818-58-2

Introduction

6-(Trifluoromethyl)quinoline-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF₃) into the quinoline scaffold imparts unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block for the development of novel therapeutics. As a key intermediate, it is utilized in the synthesis of kinase inhibitors for cancer therapy and as a scaffold for new antimicrobial agents.^[1]

Physicochemical Properties

6-(Trifluoromethyl)quinoline-2-carboxylic acid typically presents as a white crystalline powder.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	849818-58-2	[1]
Molecular Formula	C ₁₁ H ₆ F ₃ NO ₂	[1]
Molecular Weight	241.17 g/mol	[1]
Appearance	White crystalline powder	[1]
Purity	Typically ≥95%	[1]
Storage	2-8 °C, under inert gas	[1]

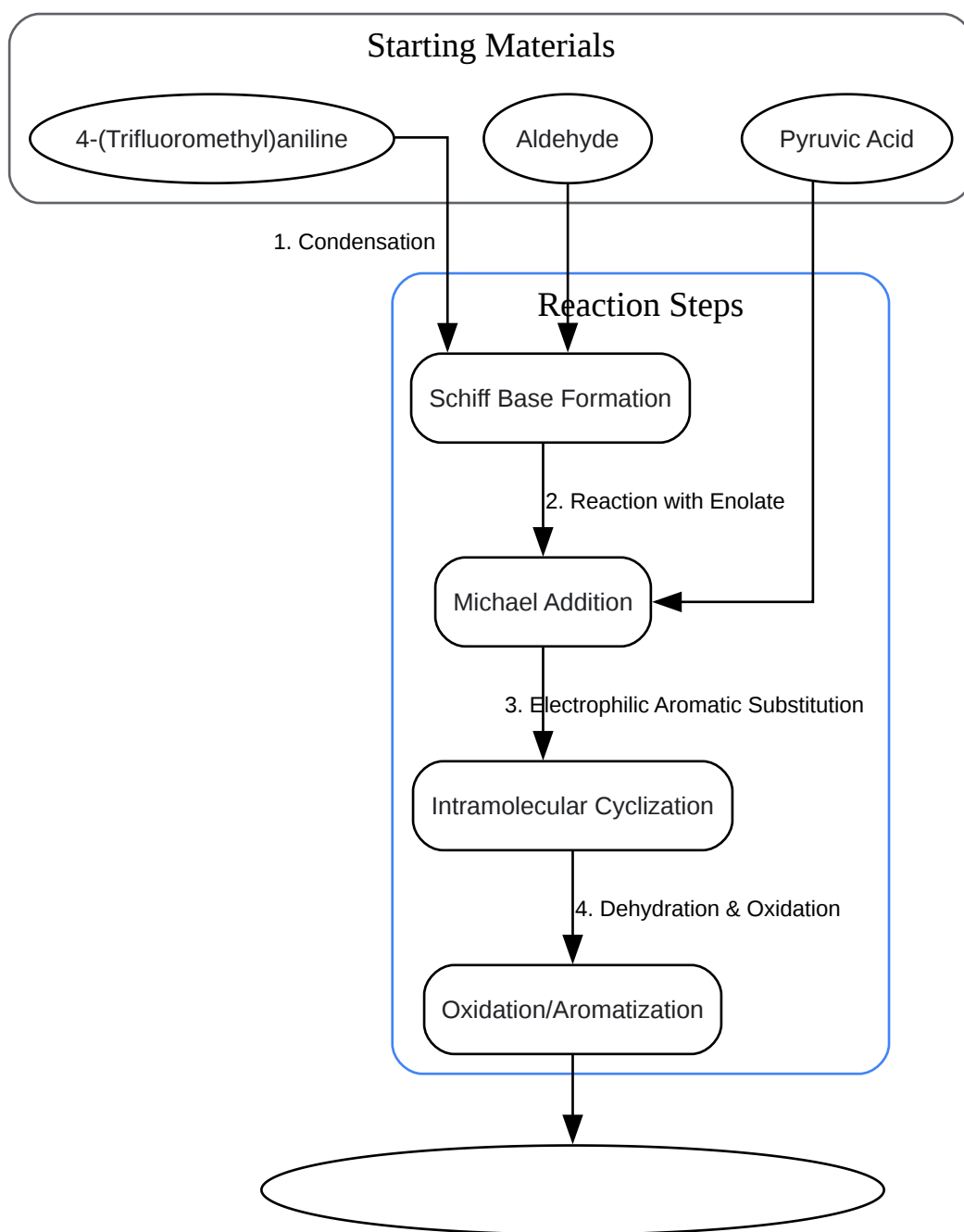
Proper storage of this compound is crucial to maintain its integrity. It should be stored at refrigerated temperatures (2-8 °C) under a nitrogen atmosphere, protected from light and moisture.[1]

Synthesis of 6-(Trifluoromethyl)quinoline-2-carboxylic acid

The synthesis of quinoline-2-carboxylic acids can be achieved through various established methodologies in organic chemistry. One of the most pertinent methods for this class of compounds is a variation of the Doebner reaction, which traditionally yields quinoline-4-carboxylic acids.[2][3][4] However, modifications and alternative strategies allow for the synthesis of the 2-carboxy regioisomer. A plausible synthetic approach involves the condensation of an appropriately substituted aniline with pyruvic acid and an aldehyde.

Proposed Synthetic Pathway: Modified Doebner Reaction

The Doebner reaction is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids.[4] To achieve the desired 2-carboxylic acid substitution pattern for **6-(trifluoromethyl)quinoline-2-carboxylic acid**, a modified approach is necessary.



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Caption: Proposed synthetic workflow for **6-(trifluoromethyl)quinoline-2-carboxylic acid**.

Experimental Protocol: Modified Doebner Synthesis

This protocol is a generalized procedure based on the principles of the Doebner reaction and may require optimization for the specific synthesis of **6-(trifluoromethyl)quinoline-2-**

carboxylic acid.[2]

- **Schiff Base Formation:** In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline and a suitable aldehyde (e.g., benzaldehyde) in an appropriate solvent such as ethanol or a methanol/water mixture. The reaction can be catalyzed by a small amount of acid (e.g., acetic acid). Stir the mixture at room temperature until the formation of the corresponding Schiff base is complete, which can be monitored by thin-layer chromatography (TLC).
- **Condensation with Pyruvic Acid:** To the solution containing the Schiff base, add pyruvic acid. The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by TLC.
- **Cyclization and Aromatization:** The cyclization and subsequent aromatization to the quinoline ring can occur under the reaction conditions, often facilitated by an oxidizing agent that may be generated in situ or added to the reaction mixture.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted acids. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure **6-(trifluoromethyl)quinoline-2-carboxylic acid**.

Applications in Drug Discovery

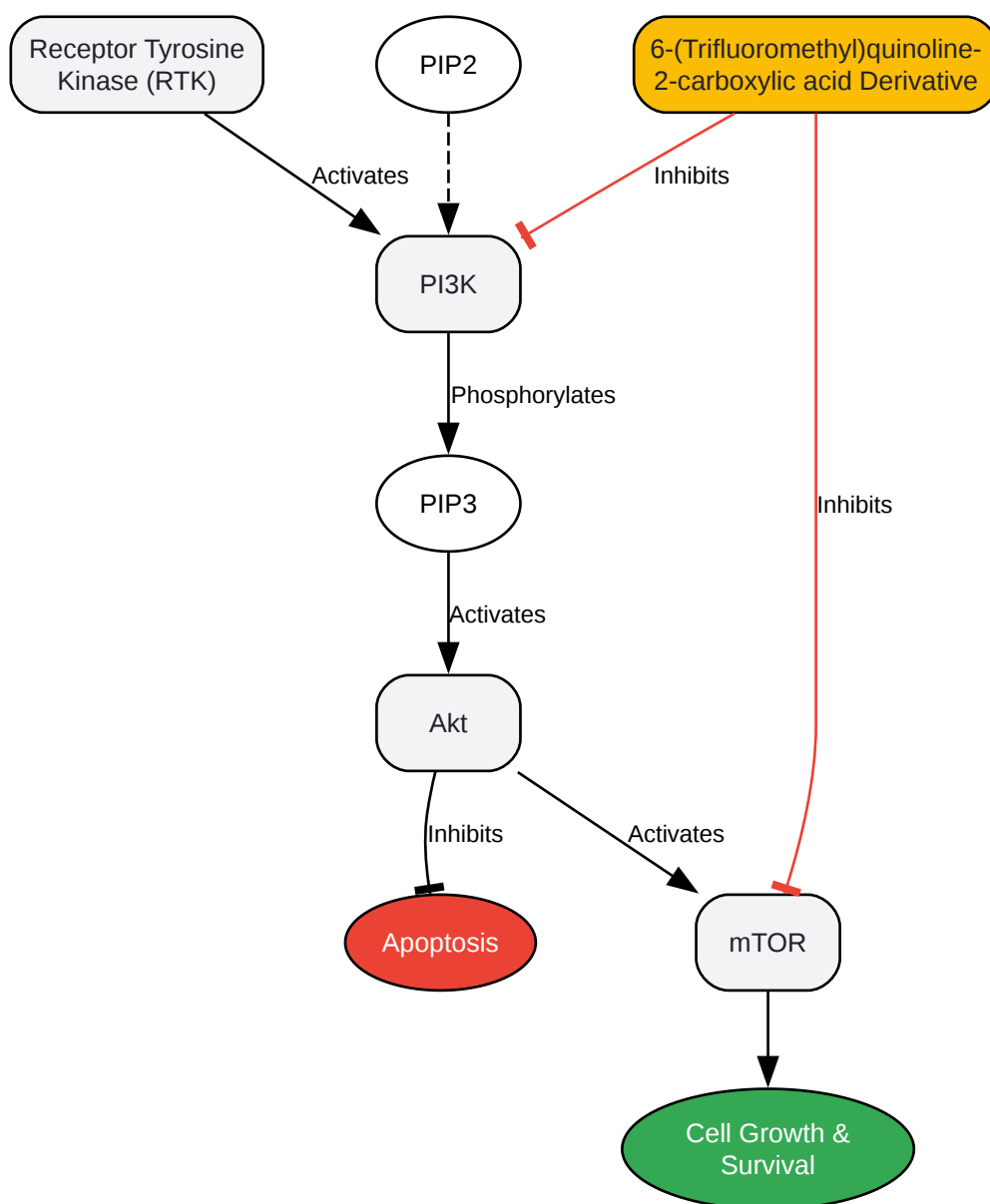
The unique structural features of **6-(trifluoromethyl)quinoline-2-carboxylic acid** make it a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

Kinase Inhibition in Cancer Therapy

Quinoline-based compounds are known to be effective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5] The trifluoromethyl quinoline carboxylic acid scaffold has been reported to exhibit improved binding affinity to several protein kinases, making it a promising candidate for targeted cancer therapy research.[1]

Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7][8] Quinoline derivatives have been shown to inhibit this pathway. It is plausible that **6-(trifluoromethyl)quinoline-2-carboxylic acid** or its derivatives could act as ATP-competitive inhibitors of kinases within this cascade, such as PI3K or mTOR. The quinoline ring can mimic the adenine moiety of ATP, while the carboxylic acid and trifluoromethyl groups can form key interactions with amino acid residues in the kinase active site.



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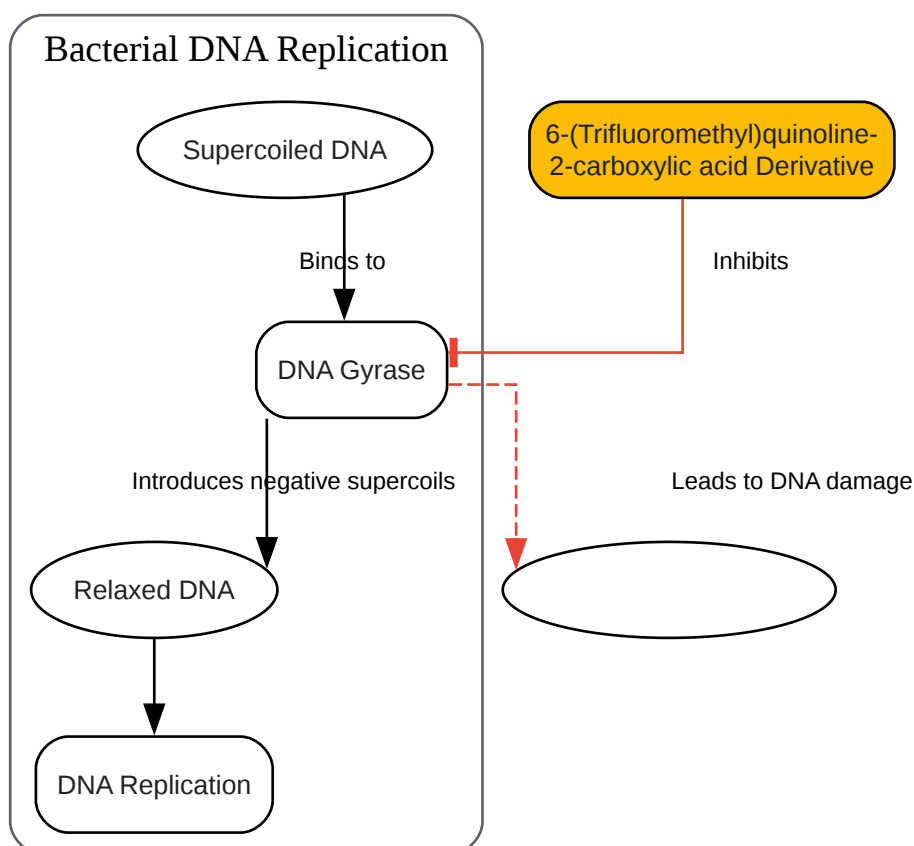
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[9][10][11][12]

Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase

It is hypothesized that **6-(trifluoromethyl)quinoline-2-carboxylic acid** and its derivatives may exert their antimicrobial effects by targeting bacterial DNA gyrase. These compounds can form a stable complex with the enzyme and bacterial DNA, trapping the enzyme in its cleavage-competent state. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The trifluoromethyl group may enhance the binding of the molecule to the enzyme-DNA complex.



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Caption: Proposed mechanism of DNA gyrase inhibition by a quinoline derivative.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of **6-(trifluoromethyl)quinoline-2-carboxylic acid**.

Spectroscopic Data

While specific spectra for **6-(trifluoromethyl)quinoline-2-carboxylic acid** are not readily available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[\[13\]](#)

Technique	Expected Features
¹ H NMR	Aromatic protons on the quinoline ring are expected in the range of δ 7.5-9.0 ppm. The carboxylic acid proton will likely appear as a broad singlet at δ 12-14 ppm.
¹³ C NMR	Aromatic carbons will appear in the range of δ 120-150 ppm. The carbonyl carbon of the carboxylic acid is expected around δ 165-175 ppm. The carbon of the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms.
FTIR	A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm ⁻¹ . A sharp C=O stretch will be present around 1700-1730 cm ⁻¹ . C-F stretching vibrations will appear in the 1000-1400 cm ⁻¹ region. [6] [14] [15]
UV-Vis	The quinoline chromophore will exhibit characteristic absorption bands in the UV region, typically between 200-400 nm.

Experimental Protocol: NMR Spectroscopic Analysis

The following is a general protocol for acquiring NMR spectra of quinoline-2-carboxylic acid derivatives.

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- **1H NMR Acquisition:** Acquire a standard one-dimensional proton NMR spectrum.
- **^{13}C NMR Acquisition:** Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ^{13}C , a longer acquisition time may be required.
- **2D NMR (Optional):** For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Determination of Physicochemical Parameters

Experimental Protocol: pKa Determination by Potentiometric Titration

- **Solution Preparation:** Prepare a solution of **6-(trifluoromethyl)quinoline-2-carboxylic acid** of known concentration in a mixture of water and a co-solvent (e.g., methanol or ethanol) if solubility is low.
- **Titration:** Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.^{[16][17]}

- **Equilibration:** Add an excess amount of solid **6-(trifluoromethyl)quinoline-2-carboxylic acid** to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.

- Agitation: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation: After agitation, allow the solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 μm) to remove any undissolved particles.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

6-(Trifluoromethyl)quinoline-2-carboxylic acid is a highly valuable and versatile building block in modern drug discovery. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an attractive starting material for the synthesis of novel kinase inhibitors and antimicrobial agents. This guide has provided a comprehensive overview of its synthesis, potential mechanisms of action, and analytical characterization. Further research into the specific biological targets and optimization of its derivatives holds significant promise for the development of next-generation therapeutics.

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